Product packaging for Linaprazan Glurate(Cat. No.:CAS No. 1228559-81-6)

Linaprazan Glurate

Cat. No.: B8818405
CAS No.: 1228559-81-6
M. Wt: 480.6 g/mol
InChI Key: GPHPBXRKAJSSIC-UHFFFAOYSA-N
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Description

Contextualization of Gastric Acid-Related Pathophysiologies

Gastric acid-related disorders encompass a range of conditions where the caustic effects of stomach acid contribute to symptoms and mucosal damage. msdmanuals.com These include gastroesophageal reflux disease (GERD) and peptic ulcer disease (PUD). msdmanuals.comnih.gov

GERD is characterized by the abnormal reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in some cases, erosive esophagitis, esophageal strictures, and Barrett's esophagus. nih.govmsdmanuals.com The underlying issue is often an incompetent lower esophageal sphincter. msdmanuals.com

Peptic ulcer disease involves the formation of open sores in the lining of the stomach or duodenum. nih.gov This occurs when there is an imbalance between aggressive factors, such as gastric acid and pepsin, and the protective mechanisms of the gastrointestinal mucosa. nih.govksumsc.com The two most common causes of peptic ulcers are infection with Helicobacter pylori and the use of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govslideshare.net

Linaprazan (B1665929) Glurate as a Novel P-CAB Candidate

Linaprazan glurate is a prodrug of the P-CAB linaprazan, which was initially developed by AstraZeneca. cincluspharma.com As a next-generation P-CAB, this compound is being investigated for the treatment of erosive esophagitis and other acid-related diseases. nih.govmedicilon.com It is designed to have an improved pharmacokinetic profile compared to its active metabolite, linaprazan. nih.gov

Clinical studies have shown that this compound can lead to rapid and sustained acid suppression. medicilon.cominderes.dk In a phase II dose-finding study for erosive esophagitis, this compound demonstrated higher healing rates compared to the PPI lansoprazole (B1674482), particularly in patients with more severe disease. nih.govnih.govcincluspharma.com These promising results support its continued development as a potential new treatment option for patients with acid-related disorders. medpath.com

Research Findings on this compound

Pharmacokinetics of this compound

ParameterFindingCitation
Metabolism This compound is a prodrug that is hydrolyzed into its active form, linaprazan. The primary metabolite found in plasma is 2,6-dimethylbenzoic acid. nih.gov
Excretion In rat studies, this compound was primarily excreted through feces. nih.gov
Distribution After administration in rats, drug-related substances were mainly found in the stomach, eyes, liver, and intestines. nih.gov
Plasma Half-life This compound has a plasma half-life of approximately 10 hours. cincluspharma.com

Clinical Trial Results for Erosive Esophagitis (4-Week Healing Rates)

Treatment GroupIntention-to-Treat (ITT) AnalysisPer-Protocol (PP) AnalysisCitation
This compound (all doses) 71.1%80.9% nih.govnih.gov
Lansoprazole 60.6%59.1% nih.govnih.gov

Healing Rates in Severe Erosive Esophagitis (LA Grade C/D)

Treatment Group4-Week Healing RateCitation
This compound (highest dose group) 89% cincluspharma.comdigitellinc.com
Lansoprazole 38% cincluspharma.comdigitellinc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228559-81-6

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

IUPAC Name

5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid

InChI

InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32)

InChI Key

GPHPBXRKAJSSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Linaprazan Glurate

Characterization as a Prodrug

Linaprazan (B1665929) glurate is not intrinsically active but is designed as a prodrug that undergoes metabolic conversion to its active form. lonza.com This strategic pharmaceutical design is pivotal to its therapeutic profile.

Linaprazan as the Principal Active Metabolite

Following oral administration, linaprazan glurate is absorbed and rapidly metabolized in the body to form its principal active metabolite, linaprazan. lonza.compatsnap.com Linaprazan is the molecule responsible for the therapeutic effect of inhibiting gastric acid secretion. lonza.com The conversion is primarily mediated by carboxylesterase 2 (CES2), which hydrolyzes the glutaric acid ester linkage. patsnap.com

Rationales for Prodrug Design

The development of this compound as a prodrug was a deliberate strategy to refine the pharmacokinetic properties of the active moiety, linaprazan. researchgate.netnih.gov The original development of linaprazan was halted partly due to a short duration of action and concerns over its safety profile at higher doses. researchgate.net The prodrug approach aims to overcome these limitations.

The primary rationale for the prodrug design was to modulate the pharmacokinetic profile of linaprazan. Preclinical and clinical studies have demonstrated that this compound exhibits a slower absorption rate and a lower maximum plasma concentration (Cmax) compared to equimolar doses of linaprazan. researchgate.netnih.govredeye.se This altered pharmacokinetic profile is a direct consequence of the time required for the in vivo conversion of the prodrug to the active metabolite.

By modifying the pharmacokinetic properties, the prodrug design of this compound optimizes the systemic exposure to the active metabolite, linaprazan. A key advantage is a prolonged plasma residence time and a longer half-life of linaprazan when administered as this compound. researchgate.netnih.gov This extended exposure allows for a more sustained inhibition of gastric acid secretion, making it possible to maintain the intragastric pH above 4 for a full 24-hour period at certain dose levels. cincluspharma.com This sustained action is a significant potential advantage over some existing therapies. cincluspharma.com

Interactive Table 1: Comparative Pharmacokinetic Properties

ParameterLinaprazanThis compoundRationale for Improvement
Cmax HigherLowerA lower Cmax may reduce the risk of concentration-dependent adverse effects. researchgate.net
Time to Cmax ShorterLongerSlower absorption contributes to a more sustained release of the active metabolite.
Half-life ShorterLongerA longer half-life allows for more prolonged and consistent acid suppression. nih.gov
Overall Exposure (AUC) -OptimizedProvides sustained therapeutic concentrations over a 24-hour period. cincluspharma.com
Modulation of Pharmacokinetic Properties

Interaction with Gastric H+, K+-ATPase

The therapeutic effect of linaprazan, the active metabolite of this compound, is mediated through its direct interaction with the gastric proton pump, the H+, K+-ATPase. medchemexpress.comresearchgate.net This enzyme is the final step in the pathway of gastric acid secretion.

Competitive Inhibition Modality

Linaprazan functions as a potassium-competitive acid blocker (P-CAB). medchemexpress.com It inhibits the H+, K+-ATPase by competing with potassium ions (K+) for binding to the enzyme. medchemexpress.comresearchgate.net This binding is reversible and occurs at or near the K+ binding site on the luminal surface of the parietal cell. researchgate.net By competitively blocking the binding of K+, linaprazan prevents the conformational change in the enzyme that is necessary for the transport of H+ ions into the gastric lumen, thereby inhibiting acid secretion. researchgate.net

Research findings have quantified the inhibitory potency of linaprazan. It has been shown to inhibit H+, K+-ATPase activity with a half-maximal inhibitory concentration (IC50) of approximately 1.0 ± 0.2 μM at a pH of 7.4. medchemexpress.com Its potency is significantly increased at a more acidic pH, with an IC50 of 0.13 ± 0.01 μM at pH 6.4, which is closer to the acidic environment of the parietal cell canaliculi. researchgate.net The inhibition constant (Ki), which represents the binding affinity of the inhibitor, has been determined to be 46 nM for linaprazan in a K+-competitive manner. medchemexpress.com

Interactive Table 2: Research Findings on H+, K+-ATPase Inhibition by Linaprazan

ParameterValueConditionSignificance
IC50 1.0 ± 0.2 μMpH 7.4Demonstrates inhibitory activity at neutral pH. medchemexpress.com
IC50 0.13 ± 0.01 μMpH 6.4Increased potency in an acidic environment, relevant to the site of action. researchgate.net
Ki 46 nM-Indicates high binding affinity to the H+, K+-ATPase in a K+-competitive manner. medchemexpress.com
Inhibition of acid formation in rabbit gastric glands (IC50) 0.26 - 0.28 μM-Confirms potent inhibition of acid secretion in a cellular model. medchemexpress.com

Ionic Binding Characteristics to the Proton Pump

This compound's active metabolite, linaprazan, competitively blocks the potassium ion binding site of the H+, K+-ATPase. cincluspharma.commedicilon.com This interaction is characterized by a reversible, ionic bond. cincluspharma.com The binding prevents the exchange of potassium ions for hydrogen ions, thereby inhibiting the secretion of gastric acid. medicilon.com This ionic and competitive binding allows for a flexible and concentration-dependent inhibition of the proton pump. cincluspharma.com

Differentiation from Irreversible Inhibitory Mechanisms of PPIs

The mechanism of action of this compound fundamentally differs from that of proton pump inhibitors (PPIs). cincluspharma.com PPIs form a covalent, irreversible bond with the proton pump. cincluspharma.com This irreversible inhibition means that acid secretion can only resume after the synthesis of new H+, K+-ATPase enzymes, a process that can take several days to reach full effect. cincluspharma.com

In contrast, this compound, as a P-CAB, binds to the proton pump ionically and reversibly. cincluspharma.comcincluspharma.com This allows for a much faster onset of action. cincluspharma.com The inhibition is competitive with potassium ions, meaning the degree of acid suppression is dependent on the concentration of the drug at the proton pump. cincluspharma.comnih.gov This reversible nature allows for a more flexible and potentially tailored control of gastric acid secretion compared to the irreversible inhibition of PPIs. cincluspharma.com

Table 1: Comparison of Binding Mechanisms
CharacteristicThis compound (P-CAB)Proton Pump Inhibitors (PPIs)
Binding SitePotassium (K+) binding site of the H+, K+-ATPaseCysteine residues on the H+, K+-ATPase
Bond TypeIonic, Reversible cincluspharma.comCovalent, Irreversible cincluspharma.com
Nature of InhibitionCompetitive with potassium ions medicilon.comNon-competitive
Onset of ActionRapid, within hours cincluspharma.comSlower, requires 3-5 days for full effect cincluspharma.com
Offset of ActionFaster, as it depends on drug concentrationSlower, requires synthesis of new proton pumps

Regulation of Gastric Acid Secretion Pathways

This compound has been shown to effectively regulate gastric acid secretion by inhibiting both externally stimulated and internally mediated acid production pathways. medchemexpress.comglpbio.comexcenen.commedchemexpress.com

Inhibition of Exogenously Stimulated Acid Production

Research indicates that this compound is capable of inhibiting gastric acid secretion that is prompted by external stimuli. medchemexpress.comglpbio.comexcenen.commedchemexpress.com Its active form, linaprazan, has demonstrated a potent inhibitory effect on acid formation in rabbit gastric glands that were stimulated by secretagogues such as histamine (B1213489) or dibutyryl cAMP. medchemexpress.com This highlights its ability to counteract acid production triggered by factors outside the body's natural physiological rhythms.

Inhibition of Endogenously Triggered Acid Secretion

This compound also effectively controls the body's natural, or endogenous, pathways of acid secretion. medchemexpress.comglpbio.comexcenen.commedchemexpress.com Clinical studies have demonstrated that this compound can provide 24-hour control of intragastric pH. cincluspharma.com A phase 1 study showed a rapid and effective inhibition of acid just 90 minutes after the first dose, with optimal doses achieving near-complete acid control (pH>4) over a 24-hour period. finansavisen.no This indicates a strong suppression of both basal acid output and nocturnal acid breakthrough. In a phase II study comparing it to the PPI lansoprazole (B1674482) in patients with erosive esophagitis, this compound demonstrated higher healing rates, particularly in patients with more severe disease. nih.govmfn.se

Table 2: Healing Rates in Erosive Esophagitis (4-Week Treatment)
Patient GroupThis compound (highest performing dose group)Lansoprazole
All Patients (ITT analysis)71.1% nih.gov60.6% nih.gov
LA Grade A/B with partial PPI responseOutperformed lansoprazole by 28% nih.gov-
LA Grade C/D89% mfn.se38% mfn.se

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

The preclinical ADME profile of linaprazan (B1665929) glurate has been investigated to understand its in-vivo behavior following administration. nih.gov These studies are fundamental to establishing the compound's disposition and metabolic fate, providing a scientific basis for its progression into clinical development. medicilon.comapple.com Research involving radiolabeled [14C]linaprazan glurate in rats has offered comprehensive insights into its pharmacokinetic journey. patsnap.comnih.gov

This compound was specifically engineered as a prodrug to enhance the pharmacokinetic properties of linaprazan. google.comnih.gov The primary drawback of linaprazan was its rapid elimination and short plasma half-life, which limited its ability to maintain 24-hour intragastric pH control. google.comresearchgate.net Preclinical and early clinical data indicate that the glutaric acid modification in this compound successfully addresses this issue. nih.govresearchgate.net this compound exhibits a longer residence time in plasma and a lower maximum concentration (Cmax) compared to its parent compound, linaprazan. nih.govresearchgate.netresearchgate.net This modified pharmacokinetic profile allows for more sustained exposure to the active metabolite, linaprazan, following the prodrug's hydrolysis. google.comnih.gov

In a study in rats, a notable sex difference was observed in the pharmacokinetics of this compound, with the plasma area under the curve (AUC0-∞) in female rats being two times higher than that in male rats. patsnap.comnih.govpatsnap.comnus.edu.sg

Table 1: Comparative Pharmacokinetic Properties of this compound vs. Linaprazan
Pharmacokinetic ParameterLinaprazanThis compoundReference
Plasma Half-Life / Residence TimeShortLonger google.comnih.govresearchgate.net
Peak Plasma Concentration (Cmax) of Active MoietyHigherLower nih.govresearchgate.netresearchgate.net
Duration of ActionShortProlonged google.comcincluspharma.compatsnap.com

The metabolism of this compound is a two-step process initiated by its conversion to the active compound, linaprazan. google.comnih.gov Following its absorption, the prodrug undergoes enzymatic hydrolysis, which is then followed by extensive metabolism of the liberated linaprazan. nih.govpatsnap.com In preclinical rat models, a total of 13 metabolites were identified in plasma, urine, feces, and bile. patsnap.comnih.govpatsnap.com

The primary metabolic activation step for this compound is its hydrolysis to linaprazan. patsnap.compatsnap.com This conversion is predominantly mediated by the enzyme Carboxylesterase 2 (CES2). patsnap.comnih.govnus.edu.sgpatsnap.com CES2 is a member of the carboxylesterase family responsible for the hydrolysis of various ester- and amide-containing compounds, including many drugs. sinobiological.commdpi.com It is abundantly expressed in the gastrointestinal tract and liver, positioning it to play a key role in the first-pass metabolism of orally administered prodrugs like this compound. nih.govnih.gov The enzyme preferentially hydrolyzes substrates with a relatively small acyl group and a large alcohol group, a structural characteristic consistent with this compound. mdpi.comnih.gov

Once linaprazan is formed, it undergoes further biotransformation through a series of metabolic reactions. nih.govpatsnap.com The main pathways involved are oxidation, dehydrogenation, and glucuronidation. patsnap.comnih.govnus.edu.sgpatsnap.com In studies conducted in rats, the predominant metabolite found in plasma was identified as M150 (2,6-dimethylbenzoic acid). patsnap.comnih.govpatsnap.com This metabolite accounted for a significant portion of the total drug-related exposure, representing 80.65% and 67.65% of the area under the curve over 24 hours (AUC0-24h) in male and female rats, respectively. patsnap.comnih.govpatsnap.com

Tissue distribution studies using radiolabeled [14C]this compound in rats have revealed the extent and sites of drug accumulation. nih.gov Following oral administration, drug-related substances were found to be widely distributed. researchgate.net The highest concentrations of radioactivity were observed in the stomach, eyes, liver, small intestine, and large intestine. patsnap.comnih.govpatsnap.com This distribution pattern is consistent with a compound that is orally absorbed and undergoes significant gastrointestinal and hepatic processing. Furthermore, analysis of blood components showed that drug-related materials were primarily distributed into the plasma rather than concentrating in blood cells. patsnap.comnih.govpatsnap.compatsnap.com

Mass balance studies are critical for understanding the routes and extent of elimination of a drug and its metabolites from the body. In a study with a single oral dose of [14C]this compound in rats, the primary route of excretion was determined to be through the feces. patsnap.comnih.govnus.edu.sg Over a 168-hour period, the majority of the administered radioactive dose was recovered in the feces. nih.gov

Table 2: Excretion of Radioactivity After a Single Oral Dose of [14C]this compound in Rats
Excretion RoutePercentage of Administered Dose Recovered (over 168h)Reference
Feces70.48% patsnap.comnih.govnus.edu.sg
UrineData not specified in available sources
Total RecoveryData not specified in available sources
Hydrolysis to Linaprazan by Carboxylesterase 2 (CES2)

Tissue Distribution Profiles in Preclinical Species

Preclinical Pharmacodynamic Efficacy

Preclinical and early clinical investigations have provided significant insights into the pharmacodynamic efficacy of this compound, focusing on its ability to control gastric acid secretion.

Onset Dynamics of Gastric Acid Suppression

This compound has demonstrated a rapid onset of action in suppressing gastric acid. cincluspharma.commedicilon.com Following administration, it quickly achieves a significant increase in intragastric pH. Data from studies in healthy subjects have shown that a substantial effect on acid control is evident shortly after the first dose. inderes.dkfinansavisen.no Specifically, within 90 minutes of administration, higher doses of this compound led to continuous acid control with a pH greater than 4.0 for over 90% of the time. inderes.dkfinansavisen.no This rapid onset is a key characteristic of P-CABs and offers a potential advantage over traditional PPIs, which may take longer to achieve their full effect. redeye.se

Duration of Intragastric pH Control (pH > 4)

A critical measure of efficacy for acid-suppressive therapies is the duration for which the intragastric pH is maintained above 4, as this is strongly correlated with the healing of erosive esophagitis. nih.gov this compound has shown the ability to provide prolonged control of intragastric pH. redeye.se Its longer plasma half-life compared to its active metabolite, linaprazan, allows for effective 24-hour pH control. researchgate.netnih.gov Preclinical animal studies demonstrated that this compound led to extended control of intragastric acidity. redeye.se In clinical studies, it has shown the potential for total control of gastric acid production. cincluspharma.com At full effect, the two highest doses studied resulted in acid control with a pH greater than 5.0 for more than 80% of the time. inderes.dkfinansavisen.no

Exposure-Response Relationships in Acid Secretion Inhibition

A clear relationship between the exposure to this compound and the resulting inhibition of acid secretion has been established. redeye.secincluspharma.com Studies have demonstrated a dose-dependent inhibition of acid secretion over 24 hours. nih.gov There is a direct correlation between the plasma concentrations of the active metabolite, linaprazan, and the intragastric pH. nih.govcincluspharma.com This predictable pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial for determining optimal dosing regimens.

Table 1: Exposure-Response in Acid Secretion Inhibition

ParameterFindingSource
Dose-Response Dose-dependent inhibition of acid secretion over 24 hours. nih.gov
PK/PD Relationship Linear correlation between plasma concentrations of linaprazan and intragastric pH. nih.gov

Biomarkers for Preclinical Efficacy Assessment in Gastric Acid Control

The assessment of preclinical efficacy for this compound has been guided by excellent biomarkers that are predictive of clinical outcomes. cincluspharma.comcincluspharma.com The primary biomarker is the mean percentage of time the intragastric pH remains above 4. cincluspharma.com This measure has a strong correlation with the healing rates of esophagitis. nih.govcincluspharma.com Furthermore, a plasma concentration of linaprazan higher than 250 nmol/L has been identified as a strong indicator of an intragastric pH level above 4. redeye.secincluspharma.com This provides a valuable tool for predicting clinical efficacy based on Phase I data. cincluspharma.com The robust correlation between plasma concentration and pH control de-risks the clinical development program. cincluspharma.com

Table 2: Key Biomarkers for Efficacy Assessment

BiomarkerSignificanceSource
Time with intragastric pH > 4 Strong predictor of erosive GERD healing and symptomatic remission. nih.gov
Plasma concentration of linaprazan > 250 nmol/L Strong indicator of achieving an intragastric pH level above 4. redeye.secincluspharma.com

Preclinical Therapeutic Potential and Comparative Studies

Research in Models of Gastrointestinal Inflammatory Conditions

Linaprazan (B1665929) glurate has been identified as a compound of interest for the research of gastrointestinal inflammatory diseases. medchemexpress.com Its mechanism of action, which involves the inhibition of the gastric H+/K+ ATPase (proton pump), positions it as a potential therapeutic agent for conditions exacerbated by gastric acid. google.com Patents related to linaprazan glurate explicitly mention its potential use in treating or preventing gastrointestinal inflammatory diseases. google.com While detailed preclinical studies in specific inflammatory models like inflammatory bowel disease are not extensively published in the public domain, its inclusion in immunology and inflammation-focused compound libraries for research purposes underscores its relevance in this field. medchemexpress.com

Investigations in Experimental Peptic Ulcer Disease Models

The potential of this compound in the context of peptic ulcer disease has been noted, stemming from its potent and sustained acid-suppressing capabilities. medchemexpress.compatsnap.com The fundamental principle behind its utility is that maintaining a gastric pH above 4 is crucial for minimizing acid exposure to damaged tissue and promoting the healing of ulcers. nih.gov Preclinical development and subsequent clinical trials are building on the established link between effective acid control and ulcer healing. medicilon.com In rat studies, after oral administration, drug-related substances of this compound were found to concentrate in the stomach and small intestine, areas directly relevant to peptic ulcer disease. patsnap.com The development program for this compound includes planned Phase III trials for duodenal ulcers, indicating that preclinical data has supported its progression for this indication. medicilon.com

Mechanistic Basis for Potential in Helicobacter pylori Eradication

This compound is being investigated as a key component in the treatment of Helicobacter pylori (H. pylori) infection. cincluspharma.comcincluspharma.com The mechanistic rationale for its use is centered on its potent and sustained elevation of intragastric pH. inderes.fi A less acidic gastric environment enhances the efficacy of many antibiotics used to eradicate the bacteria by improving their stability and activity.

The potent acid suppression achieved by P-CABs like this compound is considered a critical factor in improving H. pylori treatment outcomes. redeye.se It is hypothesized that the unique acid control properties of this compound could allow for effective eradication regimens with a reduced reliance on multiple antibiotics, potentially involving just a single narrow-spectrum antibiotic. inderes.fi This approach could help mitigate the growing problem of antibiotic resistance. inderes.fi The development plan for this compound includes targeting H. pylori infection, with regulatory agencies in the US and EU granting waivers for pediatric studies for this indication, streamlining its potential path to market. inderes.fi

Comparative Preclinical Efficacy with Other Acid Suppressants

As a next-generation acid suppressant, this compound's performance has been compared to established and contemporary drug classes in preclinical and clinical settings.

This compound, as a P-CAB, functions differently from proton pump inhibitors (PPIs). cincluspharma.com P-CABs bind reversibly to the proton pump via ionic bonds, offering a more flexible and rapid onset of action compared to the irreversible, covalent bonding of PPIs. cincluspharma.comcincluspharma.com Preclinical animal studies of this compound demonstrated a slower uptake and extended plasma residence time compared to its parent compound, linaprazan, leading to more prolonged control of intragastric acidity. redeye.se This improved pharmacokinetic profile is a key differentiator from many PPIs, which often have short plasma half-lives and may not provide 24-hour acid control. cincluspharma.comnordiskemedier.dk While specific head-to-head animal model data is proprietary, the progression to clinical trials was based on a preclinical profile designed to overcome the limitations of PPIs, such as their slower onset of action which can take 3-5 days to achieve full effect. cincluspharma.com

A summary of key mechanistic and pharmacokinetic differences between P-CABs (like this compound) and PPIs is presented below.

FeatureThis compound (P-CAB)Proton Pump Inhibitors (PPIs)
Binding to Proton Pump Ionic, reversible, K+-competitive cincluspharma.comcincluspharma.comCovalent, irreversible cincluspharma.com
Activation Requirement No acid activation required cincluspharma.comRequires acid for conversion to active form cincluspharma.com
Onset of Action Rapid, with full effect from the first dose cincluspharma.comcincluspharma.comSlow, requires 3-5 days for maximum effect cincluspharma.com
Plasma Half-life Approx. 10 hours (for this compound) cincluspharma.comApprox. 1.5 - 2 hours cincluspharma.com
24-hour Acid Control Demonstrated to provide 24-hour control cincluspharma.comOften fails to control pH for the full 24-hour period cincluspharma.com

This table is based on data from healthy human subjects and general class characteristics, reflecting preclinical findings.

Clinical dose-finding studies have followed, comparing this compound to the PPI lansoprazole (B1674482). In one such study for erosive esophagitis, this compound demonstrated higher healing rates at 4 weeks compared to lansoprazole. nih.gov The combined data for all this compound doses showed a statistically significant improvement in healing rates over lansoprazole. redeye.se

This compound is considered a second-generation P-CAB, developed to offer potential advantages over first-generation compounds in its class. redeye.se While direct preclinical comparative studies against other P-CABs like vonoprazan (B1684036) or tegoprazan (B1682004) are not widely published, comparisons can be inferred from their distinct development histories and pharmacokinetic profiles. For instance, the original active metabolite, linaprazan, was discontinued (B1498344) partly due to a short duration of action. google.com The prodrug, this compound, was specifically designed to have a slower uptake and longer plasma residence time, aiming for superior duration of acid control. redeye.se

Side-by-side comparisons based on available clinical data suggest that this compound's effect on gastric pH is faster, more potent, and longer-lasting than other P-CABs. redeye.se For example, this compound provides nearly full acid control (intragastric pH > 4) within 1-2 hours, whereas vonoprazan is reported to achieve this after 2-3 hours. redeye.se

The table below outlines some key compounds in the P-CAB class.

CompoundDevelopment StatusKey Characteristics
This compound Clinical Development nih.govresearchgate.netProdrug of linaprazan, designed for longer duration of action. redeye.sewikipedia.org
Vonoprazan Marketed nih.govresearchgate.netFirst-generation P-CAB, available in several regions.
Tegoprazan Marketed nih.govresearchgate.netAvailable in select markets.
Fexuprazan Marketed nih.govresearchgate.netAvailable in select markets.
Keverprazan Marketed nih.govresearchgate.netAvailable in select markets.
Revaprazan Marketed nih.govAn early P-CAB introduced in Korea and India.
Linaprazan Discontinued nih.govActive metabolite of this compound; development halted due to short half-life. google.comwikipedia.org

Drug Discovery and Pharmaceutical Development Methodologies for Linaprazan Glurate

Historical Foundation from Early Linaprazan (B1665929) Programs (e.g., AstraZeneca's AZD0865)

The story of linaprazan glurate begins with its active moiety, linaprazan (also known as AZD0865). Between 2001 and 2005, AstraZeneca conducted extensive research on linaprazan as a potential successor to its blockbuster proton pump inhibitors (PPIs), Losec and Nexium. justia.comjustia.com Recognizing the unmet need for more effective treatments for conditions like erosive gastroesophageal reflux disease (eGERD), AstraZeneca advanced linaprazan through numerous clinical studies. justia.com Data from 23 Phase I studies and two Phase II studies, involving over 2,500 individuals, demonstrated that linaprazan was well-tolerated, had a rapid onset of action, and achieved full effect from the first dose. justia.comjustia.comwipo.int

Despite these promising findings, AstraZeneca ultimately discontinued (B1498344) the linaprazan project. justia.comjustia.com A key reason for this decision was the compound's pharmacokinetic profile; linaprazan was rapidly eliminated from the body, resulting in a duration of acid suppression that was considered too short for optimal therapeutic benefit. justia.compharmacompass.com This foundational work, however, provided a comprehensive data package and highlighted both the potential of the P-CAB mechanism and the specific challenges that needed to be overcome. wipo.int

Strategic Design of Prodrug Analogs for Enhanced Pharmacological Profile

Following the discontinuation of linaprazan by AstraZeneca, the rights to two prodrugs of linaprazan were acquired by founders of the newly formed Cinclus Pharma. justia.com The central challenge was to modify the original molecule to improve its pharmacokinetic properties, specifically to extend its plasma residence time and duration of action. The solution was a strategic prodrug approach.

This compound (formerly X842) was designed as a glutaric acid prodrug of linaprazan. medchemexpress.com This design was intended to create a new chemical entity with a more favorable pharmacokinetic profile. Upon administration, this compound is converted to the active metabolite, linaprazan. justia.com This prodrug strategy proved successful. Studies have shown that this compound has a longer half-life in the body compared to linaprazan. google.com This extended residence time allows for more sustained control of gastric acid production. google.comcincluspharma.com

A significant advantage of the prodrug formulation is the alteration of the peak plasma concentration (Cmax). While linaprazan led to high Cmax levels, which were associated with elevations in liver transaminases in some patients, this compound administration results in approximately 75% lower Cmax values. justia.com This reduces the metabolic load on the liver while still achieving a long duration of effect. justia.comscielo.br The improved pharmacokinetic properties of this compound, including a lower Cmax and longer plasma half-life, represent a significant enhancement over the original compound. medchemexpress.comresearchgate.net

Collaborative Research and Development Partnerships

The advancement of this compound from a concept to a late-stage clinical candidate has been heavily reliant on a network of strategic collaborations.

Cinclus Pharma, founded by former AstraZeneca employees, has been central to reviving the linaprazan program. justia.compharmacompass.com In 2014, Cinclus Pharma initiated a joint development effort with SinoRDA , a Chinese pharmaceutical company. pitchbook.com This partnership has been instrumental in advancing the drug, with SinoRDA's subsidiary, Shanghai SinoRDA Science and Technology Co., Ltd., recently gaining approval for this compound capsules in China for reflux esophagitis. pitchbook.com For over a decade, Medicilon , a contract research organization (CRO), has provided comprehensive R&D services to SinoRDA for the this compound project, covering API and formulation development, pharmacodynamics, pharmacokinetics, and safety evaluations. pitchbook.com

To manage its extensive clinical trial programs in Europe and the United States, Cinclus Pharma has engaged specialized CROs. In July 2024, Cinclus announced a partnership with PSI CRO , a Swiss-based global CRO, to conduct the Phase III program for eGERD. google.comresearchgate.net This program is expected to involve approximately 500 patients at nearly 100 sites. researchgate.net

Furthermore, to ensure market access and commercialization, Cinclus Pharma entered into a strategic alliance with Zentiva , a major European pharmaceutical company, in May 2025. wipo.int This partnership, valued at up to €220 million, covers the commercialization and manufacturing of this compound across the European Economic Area, the United Kingdom, and Switzerland. wipo.intinderes.dk

These collaborations demonstrate a modern approach to pharmaceutical development, leveraging global expertise in research, clinical trial management, and commercialization to advance a promising therapeutic agent.

Pharmaceutical Formulation Research and Solid-State Chemistry

For any active pharmaceutical ingredient (API) to be developed into a viable drug product, extensive research into its solid-state chemistry and formulation is critical. This is particularly true for ensuring stability, consistent bioavailability, and manufacturability. For this compound, a key focus has been on developing a stable, solid oral dosage form with optimal properties. cincluspharma.com An optimized tablet formulation has been developed for Phase III studies which has been shown to approximately double the bioavailability compared to earlier formulations. inderes.dk

Identification and Characterization of Crystalline Forms (Polymorphs) of this compound Hydrochloride Salt

Research into the solid-state properties of this compound led to the discovery that its hydrochloride (HCl) salt can exist in stable crystalline forms, known as polymorphs. google.com Polymorphism is the ability of a solid material to exist in multiple crystalline forms that have different arrangements of molecules in the crystal lattice. These different forms can have distinct physicochemical properties.

A patent filed for the invention describes two specific polymorphs of the HCl salt of this compound, designated as Form 1 and Form 2 . justia.comgoogle.com The invention covers these specific crystalline forms and the processes for their preparation. google.comwipo.int For use in pharmaceutical preparations, a highly crystalline and pure form of the API is desirable to ensure consistency and quality. google.com These crystalline HCl salt forms were developed to have high crystallinity and chemical stability. google.com

Crystalline FormSaltDesignation
Polymorph of this compoundHydrochlorideForm 1
Polymorph of this compoundHydrochlorideForm 2

This table summarizes the identified crystalline forms of this compound hydrochloride salt.

Impact of Polymorphism on Pharmaceutical Properties and Stability for Research Applications

The identification of polymorphs is crucial because different crystalline forms can exhibit significant variations in key pharmaceutical properties, such as solubility, dissolution rate, and stability. scielo.br For this compound, the development of the crystalline HCl salt forms represented a significant step forward.

An object of the research was to identify a stable crystalline form of this compound with superior properties compared to the amorphous form or previously disclosed crystalline forms of the free base (Forms A and B). google.com The newly identified polymorphs of the HCl salt, Form 1 and Form 2, were found to have a significantly higher solubility than the free base forms. google.com This enhanced solubility is a desirable trait for a drug, as it can positively influence its dissolution rate and bioavailability. scielo.br

Furthermore, these polymorphs are characterized by high chemical stability and low hygroscopicity (the tendency to absorb moisture from the air), which are critical for the development of a stable solid dosage form. google.com The ability to produce the API with a polymorphic purity of at least 98% ensures that the pharmaceutical composition will have consistent and predictable properties. google.com Therefore, the discovery and characterization of these specific polymorphs are expected to be highly useful in the formulation of effective and stable pharmaceutical products for this compound. google.com

Advanced Research Avenues and Methodological Considerations

Exploration of Additional Pharmacological Targets Beyond H+, K+-ATPase

Further investigation into these potential off-target effects is a key area for future research. Understanding these interactions could reveal novel therapeutic applications and provide a more comprehensive picture of linaprazan (B1665929) glurate's biological activity.

Investigation of Novel Research Applications for Linaprazan Glurate

The potent and sustained acid suppression achieved by this compound paves the way for its investigation in a variety of clinical contexts beyond its initial focus on erosive esophagitis and gastroesophageal reflux disease (GERD). cision.comspringer.compsi-cro.com

Potential Research Areas:

Helicobacter pylori Eradication: The efficacy of antibiotic regimens for H. pylori is highly dependent on maintaining an elevated gastric pH. nih.govtandfonline.com The consistent acid control offered by this compound could enhance the effectiveness of eradication therapies, particularly in cases of antibiotic resistance. cincluspharma.comgastroenterologyandhepatology.net Phase III trials are being planned to investigate this application. medicilon.com

Peptic Ulcer Disease: this compound's rapid onset of action could be beneficial in managing bleeding gastroduodenal ulcers. gastroenterologyandhepatology.netmedscape.com Further studies are anticipated to explore its role in both the treatment and prevention of peptic ulcers, including those induced by non-steroidal anti-inflammatory drugs (NSAIDs). springer.comresearchgate.net

Eosinophilic Esophagitis (EoE): Some research suggests a potential role for P-CABs in managing EoE, an inflammatory condition of the esophagus. nih.govgastroenterologyandhepatology.net Investigating the efficacy of this compound in this patient population is a compelling avenue for future clinical trials.

Barrett's Esophagus (BE): As a potential complication of chronic GERD, the management of Barrett's Esophagus is a critical area of research. nih.govgastroenterologyandhepatology.net The robust acid suppression by this compound may be investigated for its potential to prevent the progression of this condition. gastroenterologyandhepatology.net

Gastric Cancer Risk: While some studies have raised concerns about a potential association between long-term P-CAB use and an increased risk of gastric cancer after H. pylori eradication, this is an area that requires extensive further investigation to establish any causal link. frontiersin.org

In Vitro and In Vivo Models for Mechanistic Elucidation of Acid Suppression

To fully understand the nuances of acid suppression by this compound, a combination of in vitro and in vivo models is essential.

In Vitro Models:

Isolated Gastric Glands and Parietal Cells: These models allow for direct measurement of acid secretion in response to various stimuli and inhibitors, providing a detailed understanding of the drug's mechanism at the cellular level. nih.gov

Recombinant H+, K+-ATPase Assays: These assays can be used to determine the binding affinity and kinetics of this compound with its target enzyme, offering insights into its potency and reversibility. nih.gov

In Vivo Models:

Animal Models of Acid Secretion: Rodent and canine models are commonly used to study the pharmacodynamics of acid-suppressing drugs in a whole-organism context. These models can be used to assess the onset, duration, and dose-dependency of this compound's effect.

Physiologically Based Pharmacokinetic (PBPK) Models: These computational models integrate in vitro and in vivo data to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. mdpi.com PBPK modeling for fexuprazan, another P-CAB, has demonstrated its utility in predicting drug interactions and pharmacokinetic profiles. mdpi.com A similar approach for this compound would be invaluable.

Methodological Approaches for Comprehensive Pharmacodynamic Profiling

A thorough understanding of this compound's pharmacodynamic profile is crucial for optimizing its clinical use.

Key Methodologies:

24-Hour Intragastric pH Monitoring: This is the gold standard for assessing the extent and duration of acid suppression. mdpi.comnih.gov Studies have shown that P-CABs can maintain a gastric pH above 4.0 for a significant portion of the 24-hour period, a key factor for healing and symptom relief. psi-cro.commdpi.com this compound has demonstrated the ability to provide 24-hour control of intragastric pH. cincluspharma.com

Dose-Ranging Studies: These studies are essential to identify the optimal dose that balances efficacy with a favorable safety profile. nih.gov

Comparative Studies: Head-to-head trials comparing this compound with existing PPIs and other P-CABs are necessary to establish its relative efficacy and place in therapy. nih.govfrontiersin.org A study comparing this compound to lansoprazole (B1674482) for erosive esophagitis has already been conducted. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach links drug concentrations in the body to the observed pharmacological effect, allowing for a more precise understanding of the dose-response relationship. frontiersin.org

Future Directions in Acid-Related Disease Research with P-CABs

The advent of P-CABs like this compound marks a significant evolution in the management of acid-related disorders. Future research will likely focus on several key areas:

Personalized Medicine: Investigating the influence of genetic factors, such as CYP2C19 polymorphisms, on the metabolism and efficacy of this compound could lead to more personalized treatment approaches. gastroenterologyandhepatology.net

Long-Term Efficacy and Safety: As P-CABs are used more widely, long-term observational studies will be crucial to monitor their continued efficacy and to identify any potential rare or delayed adverse effects. medscape.comresearchgate.net

Novel Formulations: The development of different formulations, such as oral disintegrating tablets or intravenous preparations, could expand the clinical utility of this compound.

Combination Therapies: Exploring the use of this compound in combination with other therapeutic agents, such as prokinetics or mucosal protectants, may offer synergistic benefits for patients with complex or refractory GERD. mdpi.comthemedicinemaker.com

Gut Microbiome Interactions: Research into how potent acid suppression with P-CABs affects the gut microbiome is an emerging field of interest, with potential implications for long-term health. nih.gov

The ongoing research and development of this compound and other P-CABs hold the promise of addressing many of the unmet needs in the treatment of acid-related diseases, ultimately improving the quality of life for millions of patients worldwide. researchgate.netmdpi.com

Q & A

Q. What is the mechanism of action of linaprazan glurate, and how does its prodrug design influence pharmacokinetics?

this compound is a prodrug metabolized into the active compound linaprazan, a potassium-competitive acid blocker (P-CAB). Unlike proton pump inhibitors (PPIs), which require acidic activation, this compound is rapidly absorbed in the small intestine and converted to linaprazan in systemic circulation. This bypasses the dependency on gastric pH, enabling faster onset of action (1–2 hours) and sustained acid suppression (pH >4 for >90% of 24 hours) . Researchers should assess prodrug conversion rates using in vitro metabolic assays (e.g., liver microsomes) and in vivo pharmacokinetic (PK) profiling to validate bioavailability.

Q. How do the pharmacokinetic properties of this compound compare to PPIs and vonoprazan in acid suppression?

this compound demonstrates superior acid control with a 24-hour intragastric pH >4 in 92–96% of patients, compared to 40–70% for PPIs and 63–85% for vonoprazan . Key advantages include rapid onset (full effect within 1–2 hours vs. 3–5 days for PPIs) and no requirement for acid activation. Methodologically, researchers can use pH-monitoring studies (e.g., 24-hour intragastric pHmetry) and comparative PK/PD modeling to quantify differences in acid suppression dynamics .

Q. What unmet clinical needs in GERD treatment does this compound address?

this compound targets patients with severe erosive GERD (LA grade C/D), where 33–50% remain unhealed after 4 weeks of PPI therapy . Its 89% healing rate at 4 weeks (vs. 51% for PPIs) addresses delayed mucosal repair and nocturnal symptom control. Researchers should analyze phase II/III trial data stratified by GERD severity and monitor nocturnal pH levels to validate efficacy in refractory cases .

Advanced Research Questions

Q. How can researchers design a robust Phase III clinical trial for this compound in eGERD?

Phase III trials should prioritize endpoints like healing rates at 4 weeks (vs. 8 weeks for PPIs) and nocturnal symptom resolution. A double-blind, randomized controlled trial (RCT) design with active comparators (e.g., vonoprazan, lansoprazole) is recommended. Sample size calculations must account for the 51-percentage-point superiority margin observed in phase II studies . Stratification by baseline endoscopic severity (LA classification) and 24-hour pH monitoring will enhance subgroup analysis validity .

Q. How should contradictory efficacy data between this compound and other P-CABs be analyzed?

Discrepancies in healing rates (e.g., this compound’s 89% at 4 weeks vs. vonoprazan’s non-inferiority to PPIs) require meta-regression analysis of trial protocols. Key variables include dosing regimens (twice-daily vs. once-daily), patient demographics, and endpoint definitions. Researchers should apply mixed-effects models to adjust for heterogeneity and validate findings via sensitivity analysis .

Q. What in vivo models are appropriate for evaluating this compound’s acid suppression and mucosal healing?

Preclinical studies should utilize chronic acid reflux models (e.g., surgical induction in rodents) to simulate erosive GERD. Metrics include histopathological scoring of esophageal lesions and wireless pH telemetry. Comparative studies with vonoprazan and PPIs in these models can elucidate mechanistic advantages, such as faster mucosal repair due to sustained pH control .

Q. What intellectual property (IP) considerations are critical when developing this compound for global markets?

Researchers must align clinical studies with patent strategies (e.g., global exclusivity until 2042) and regulatory exclusivity periods (e.g., 10 years in EU, 5+ years in the U.S. under QIDP designation). Patent landscapes should be analyzed using tools like Derwent Innovation to avoid infringement and identify white spaces for formulation patents .

Q. How does the QIDP designation for H. pylori infection impact research priorities for this compound?

The QIDP status (U.S. FDA) prioritizes this compound for antibiotic combination therapies. Researchers should design dual-therapy trials (e.g., this compound + clarithromycin) with endpoints like H. pylori eradication rates and adverse event profiles. Pharmacoeconomic studies assessing cost-effectiveness in QIDP-approved indications are also warranted .

Q. Methodological Recommendations

  • Data Analysis : Use Kaplan-Meier survival analysis for time-to-healing endpoints and mixed-model ANOVA for repeated pH measurements.
  • Statistical Powering : Calculate sample sizes based on phase II effect sizes (e.g., 51% healing rate difference) with α=0.05 and β=0.2 .
  • Regulatory Compliance : Align trial protocols with FDA/EMA guidelines for GERD and H. pylori indications, incorporating pediatric exclusivity pathways where applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.